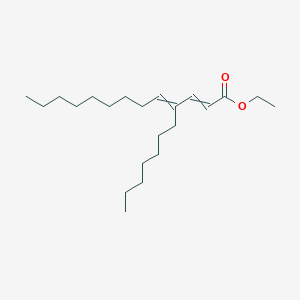

Ethyl 4-heptyltrideca-2,4-dienoate

Descripción

Ethyl 4-heptyltrideca-2,4-dienoate is a branched unsaturated ester characterized by a 13-carbon backbone (trideca-) with conjugated double bonds at positions 2 and 4 (dienoate) and a heptyl substituent at position 4. The ester functional group and conjugated diene system suggest reactivity in polymerization, cycloaddition, or hydrogenation reactions, akin to related compounds .

Propiedades

Número CAS |

56710-48-6 |

|---|---|

Fórmula molecular |

C22H40O2 |

Peso molecular |

336.6 g/mol |

Nombre IUPAC |

ethyl 4-heptyltrideca-2,4-dienoate |

InChI |

InChI=1S/C22H40O2/c1-4-7-9-11-12-14-16-18-21(17-15-13-10-8-5-2)19-20-22(23)24-6-3/h18-20H,4-17H2,1-3H3 |

Clave InChI |

QETUSYGQHORPGX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC=C(CCCCCCC)C=CC(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-heptyltrideca-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes ethyl (E)- and (Z)-β-bromoacrylates . Another method involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods offer high stereoselectivity and yield, making them suitable for industrial production.

Industrial Production Methods

Industrial production of ethyl 4-heptyltrideca-2,4-dienoate often involves large-scale synthesis using the aforementioned catalytic methods. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety . The starting materials, such as (2Z)-3-chloroprop-2-en-1-ol, are readily available as by-products of other industrial processes .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-heptyltrideca-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Saturated esters.

Substitution: Various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-heptyltrideca-2,4-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the flavor and fragrance industry due to its pleasant odor and taste.

Mecanismo De Acción

The mechanism of action of ethyl 4-heptyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The conjugated diene system allows it to participate in various biochemical reactions, potentially leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Chain Length and Substituent Variations

The following table summarizes key structural and functional differences between Ethyl 4-heptyltrideca-2,4-dienoate and its analogs:

Key Observations:

- Chain Length: Ethyl 4-heptyltrideca-2,4-dienoate’s longer chain (13 carbons) may enhance lipophilicity compared to shorter analogs like ethyl deca-2,4-dienoate (10 carbons) or ethyl sorbate (6 carbons). This property could influence its volatility and flavor profile in food chemistry .

- For example, phenyl-substituted analogs (e.g., ethyl 5-phenylpenta-2,4-dienoate) exhibit enhanced π-π interactions in crystal structures .

Ethyl 4-Heptyltrideca-2,4-dienoate:

While synthesis details are absent in the evidence, analogous compounds are synthesized via:

Cross-Metathesis (CM) Reactions: Ethyl 3-methylhexa-2,4-dienoate (C₈H₁₂O₂) reacts with dienones in the presence of catalysts (e.g., Grubbs catalyst) to form complex dienoates .

Condensation Reactions: Ethyl cyanoacetate reacts with substituted aldehydes to yield halogenated dienoates (e.g., ethyl 5-(4-bromophenyl)-5-chloropenta-2,4-dienoate) .

Comparative Reactivity:

- Hydrolysis Sensitivity: Ethyl penta-2,4-dienoate derivatives undergo TBAF-mediated deprotection of silyl ethers in THF, suggesting similar reactivity in functionalized analogs .

- Isomerization: Ethyl 4-hydroxyoct-2-ynoate isomerizes to ethyl octa-2,4-dienoate under specific conditions, highlighting the thermodynamic stability of conjugated dienes .

Flavor Chemistry:

- Ethyl deca-2,4-dienoate is a key aroma compound in pears, contributing to fruity esters in wines. Its loss during drying processes underscores volatility challenges .

- Ethyl sorbate’s preservative action (via antimicrobial activity) contrasts with flavor-focused analogs, suggesting divergent applications despite structural similarities .

Bioactivity:

Stability and Commercial Viability

- Storage: Ethyl penta-2,4-dienoate is discontinued commercially, possibly due to instability or niche demand .

- Environmental Sensitivity: Ethyl deca-2,4-dienoate degrades during food processing, necessitating stabilization strategies for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.